Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids, specifically acetylated arginine, phenylalanine, methionine, tryptophan, and additional methionine and arginine residues. This compound is significant in various scientific fields, including chemistry, biology, and medicine, due to its structural complexity and potential therapeutic applications. The presence of both D- and L- enantiomers in the peptide indicates that it is a racemic mixture, which can influence its biological activity and stability.
The synthesis of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:
The SPPS method allows for high purity and yield of peptides, making it ideal for synthesizing complex sequences like Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2. The choice of protecting groups and coupling reagents can significantly affect the efficiency and outcome of the synthesis.
The molecular structure of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 consists of a linear sequence of amino acids linked by peptide bonds. Each amino acid contributes specific functional groups that define its chemical properties. The acetylation at the N-terminus enhances stability against enzymatic degradation.
The molecular formula for Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, although specific quantitative details may vary based on stereochemistry. The presence of multiple chiral centers means that stereochemistry plays a crucial role in its biological function.
Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 varies depending on its application. In biological contexts, this peptide may interact with cell membranes or specific protein receptors, modulating their activity and influencing cellular pathways. Its unique sequence allows it to bind effectively to various targets, potentially leading to therapeutic effects such as antimicrobial or anticancer activities .
Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 typically appears as a white powder or crystalline solid. Its solubility varies depending on pH and solvent conditions but generally dissolves well in polar solvents.
The compound exhibits properties typical of peptides, including susceptibility to hydrolysis under acidic or basic conditions. Its stability can be enhanced by acetylation at the N-terminus and amidation at the C-terminus .
Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 has diverse applications across several scientific domains:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in advancing scientific knowledge and potential therapeutic applications.
Melanocortin receptors belong to the class A rhodopsin-like GPCR family and signal primarily through Gαs-protein-mediated activation of adenylate cyclase. This activation elevates intracellular cyclic adenosine monophosphate (cAMP) levels, subsequently activating protein kinase A (PKA) and downstream effectors like cAMP response element-binding protein (CREB) [4] [9]. MC3R and MC4R exhibit distinct signaling nuances: MC3R demonstrates significant agonist-independent constitutive activity and couples to additional G proteins (e.g., Gαq), while MC4R robustly recruits β-arrestin upon activation, potentially modulating receptor internalization and signaling duration [4] [8]. These receptors are densely expressed in hypothalamic nuclei critical for energy balance—the arcuate nucleus (ARC), paraventricular nucleus (PVN), and ventromedial hypothalamus (VMH) [3] [8]. Within these regions, MC4R activation on second-order neurons potently inhibits food intake and increases energy expenditure. Conversely, MC3R, highly expressed in the ARC and limbic system, regulates feed efficiency and nutrient partitioning rather than absolute food intake [8] [9]. The melanocortin pathway integrates peripheral signals like leptin, which activates pro-opiomelanocortin (POMC) neurons in the ARC to release α-MSH. This peptide then binds MC4R on PVN neurons, triggering anorexigenic effects [3] [6]. Simultaneously, agouti-related protein (AgRP), co-expressed in ARC neurons, acts as a competitive antagonist and inverse agonist at MC3R and MC4R, suppressing basal cAMP activity and promoting hunger [1] [8]. This intricate balance between agonist and antagonist tone forms the core satiety circuit within the hypothalamus.
Endogenous melanocortin agonists derive from the post-translational processing of pro-opiomelanocortin (POMC), a precursor cleaved by prohormone convertases 1/3 (PC1/3) and 2 (PC2) in a tissue-specific manner [1] [4]. In hypothalamic POMC neurons, processing yields primarily β-MSH and α-MSH, while pituitary corticotrophs produce ACTH [3]. Notably, rodents lack the dibasic cleavage site for β-MSH, making human studies critical for understanding its role [4]. Among the agonists, β-MSH exhibits the highest affinity for human MC4R (Ki = 8.18–19.9 nM), surpassing α-MSH (Ki = 26–900 nM) [1] [4]. This pharmacological profile translates to physiology: humans with β-MSH mutations (e.g., Tyr221Cys, Arg236Gly) develop severe early-onset obesity, hyperphagia, and increased linear growth, phenocopying MC4R deficiency [1] [3]. α-MSH, though less potent at MC4R, remains crucial for appetite suppression and melanogenesis [1]. Its N-terminal acetylation and C-terminal amidation significantly enhance stability compared to des-acetylated forms [1] [4]. In contrast, AgRP functions as the primary endogenous antagonist. It is co-expressed with neuropeptide Y (NPY) in ARC neurons and released during energy deficits [8]. AgRP’s C-terminal fragment (AgRP83–132) binds MC3R/MC4R with nanomolar affinity, competitively inhibiting α-MSH action and acting as an inverse agonist to reduce basal cAMP signaling [1] [8]. Transgenic overexpression or central administration of AgRP induces hyperphagia and weight gain, while its ablation reduces feeding [8]. This antagonism is physiologically critical for promoting feeding during fasting states.
Table 2: Key Endogenous Melanocortin Ligands in Energy Homeostasis
Ligand | Receptor Affinity Profile | Primary Source | Role in Energy Homeostasis |
---|---|---|---|
α-MSH | MC1R > MC3R ≈ MC5R > MC4R | Hypothalamic POMC neurons, pituitary | Suppresses appetite, increases energy expenditure, stimulates melanogenesis |
β-MSH | MC4R > MC1R > MC3R > MC5R | Hypothalamic POMC neurons | Potent MC4R-mediated appetite suppression (humans) |
γ-MSH | MC3R > MC1R > MC4R | Hypothalamic POMC neurons | Modulates MC3R-mediated feed efficiency, potentiates ACTH |
ACTH | MC2R (exclusively), MC1/3/4/5R | Pituitary corticotrophs | Adrenal steroidogenesis; central effects on appetite at high doses |
AgRP | MC3R ≈ MC4R antagonist | ARC NPY/AgRP neurons | Promotes hunger, antagonizes α/β-MSH action, inverse agonist at MC4R |
The design of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH₂ incorporates several advanced strategies to optimize receptor engagement, metabolic stability, and pharmacological efficacy for MC3R/MC4R targeting. The peptide’s structure strategically modifies the core HFRW pharmacophore through key features:
D-Amino Acid Incorporation: The use of DL-enantiomers for Arg, Phe, Met, and Trp residues is a deliberate strategy to confer resistance to proteolytic degradation. Peptidases predominantly recognize and cleave L-amino acids; D-amino acids disrupt this recognition [1] [4]. This significantly extends the peptide’s plasma half-life compared to endogenous MSHs, which are rapidly degraded by serum endopeptidases and exopeptidases [4].
N-Terminal Acetylation and C-Terminal Amidation: Acetylation of the N-terminal Arg mimics the protective modification seen in native α-MSH, shielding against aminopeptidase activity. Similarly, C-terminal amidation (NH₂) prevents carboxypeptidase-mediated cleavage [1] [4]. These modifications are empirically proven to enhance stability; acetylated α-MSH persists significantly longer in vivo than its des-acetyl counterpart [1].
Pharmacophore Duplication and Optimization: The sequence embeds two potential pharmacophores: Arg-Phe-Met-Trp (residues 1–4) and Met-Trp-Met-Arg (residues 4–7). This design leverages structure-activity relationship (SAR) studies indicating that Met4 and Trp9 in α-MSH critically influence MC3R/MC4R binding and activation [1] [4]. Duplication may enhance receptor interaction through multivalent binding or provide alternative active conformations. Furthermore, substituting Met for His in the first position (compared to classic HFRW) explores the tolerance for hydrophobic residues at this position to boost affinity.
Enhanced Lipophilicity and Membrane Permeability: The inclusion of two Methionine residues and the aromatic Trp/Phe increases overall lipophilicity. This potentially improves blood-brain barrier (BBB) penetration, a critical requirement for targeting central MC3R/MC4R receptors involved in energy homeostasis [4]. While peptide CNS delivery remains challenging, increased lipophilicity correlates with enhanced passive diffusion across biological membranes.
Table 3: Design Features of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH₂ vs. α-MSH
Structural Feature | α-MSH (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) | Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH₂ | Rationale for Modification |
---|---|---|---|
Pharmacophore Core | His⁶-Phe⁷-Arg⁸-Trp⁹ | Arg¹-Phe²-Met³-Trp⁴ and Met⁵-Trp⁶-Met⁷-Arg⁸ | Explores alternative core configurations; duplication may enhance affinity or duration |
Enantiomers | All L-amino acids | DL-amino acids (racemic mix for key positions) | Confers resistance to proteolytic degradation |
N-Terminus | Acetylated | Acetylated | Blocks aminopeptidase cleavage |
C-Terminus | Amidated | Amidated | Blocks carboxypeptidase cleavage |
Key Residues | Met⁴, His⁶, Phe⁷, Arg⁸, Trp⁹ | Met³,⁵,⁷; Phe²; Trp⁴,⁶; Arg¹,⁸ | Optimizes lipophilicity and receptor contact points; Met may enhance stability and CNS penetration |
Length | 13 amino acids | 8 amino acids | Shorter chain may reduce immunogenicity and synthetic complexity |
This synthetic approach addresses historical challenges in melanocortin-based therapeutics. Early peptides like MTII (potent MC3/4R agonist) and SHU9119 (MC3R agonist/MC4R antagonist) demonstrated potent in vivo effects but suffered from short half-lives and the need for frequent administration [1] [4]. Furthermore, non-selective activation of MC1R (e.g., skin darkening) or MC5R (e.g., exocrine effects) posed off-target concerns [4] [7]. While the precise receptor subtype selectivity and in vitro binding affinity data for Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH₂ require empirical characterization, its design principles align with successful strategies underpinning setmelanotide (a cyclic MC4R-selective agonist with D-amino acids) and bremelanotide (MC1/4R agonist for sexual dysfunction) [3] [4]. By incorporating D-amino acids, optimizing the pharmacophore, and enhancing stability, this peptide represents a focused effort to develop next-generation melanocortin therapeutics with improved properties for modulating energy homeostasis pathways.
Table 4: Strategies to Enhance Stability in Synthetic Melanocortin Peptides
Degradation Mechanism | Endogenous Ligand Vulnerability | Protective Strategy in Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH₂ | Expected Outcome |
---|---|---|---|
Aminopeptidase Cleavage | High (N-terminal Ser/His in α/β-MSH) | N-terminal Acetylation + D-Arg¹ | Blocks exopeptidase access to N-terminus |
Carboxypeptidase Cleavage | High (C-terminal Val/Lys in ACTH/β-MSH) | C-terminal Amidation | Removes free carboxyl target |
Chymotrypsin-like Endopeptidases | Cleaves at Phe, Trp, Tyr | D-enantiomers at Phe², Trp⁴,⁶ | Sterically hinders enzyme binding |
Oxidation | Met residues susceptible | Incorporation but potential substitution explored | Controlled stability-lipophilicity balance |
In Vivo Clearance | Rapid renal/hepatic clearance (small peptides) | Increased lipophilicity (Met, Trp, Phe) | Slows renal filtration, potential tissue penetration |
CAS No.:
CAS No.:
CAS No.: 94720-08-8